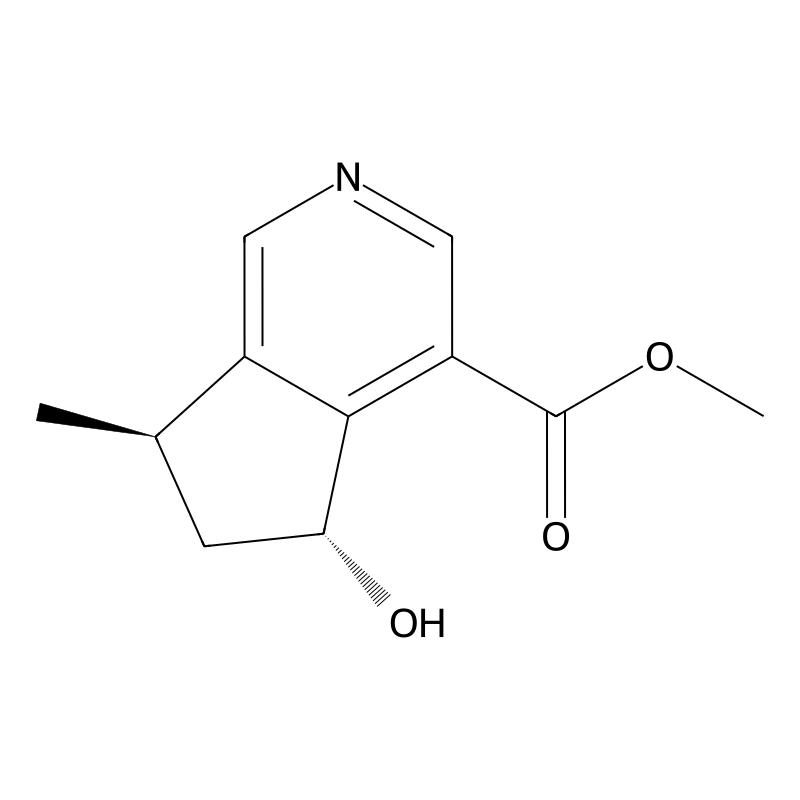

Rhexifoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Rhexifoline is a pyridine monoterpene alkaloid primarily isolated from the blossoms and seeds of Castilleja rhexifolia, a plant known for its medicinal properties. The compound is characterized by its unique structural features, which include a pyridine ring that distinguishes it from other alkaloids. Rhexifoline has gained attention due to its potential pharmacological activities and its role in traditional medicine.

Rhexifoline can undergo various chemical transformations, particularly involving nucleophilic substitutions and oxidation reactions. One significant reaction pathway involves the conversion of penstemonoside, an iridoid glycoside, into rhexifoline via treatment with ammonia, which facilitates the removal of sugar moieties and the formation of the pyridine structure . Additionally, rhexifoline can participate in oxidation reactions that may alter its biological activity or stability.

Rhexifoline exhibits a range of biological activities that contribute to its therapeutic potential. Studies have shown that it possesses anti-inflammatory, analgesic, and neuroprotective properties. It has also been investigated for its effects on calcium channels, suggesting a mechanism similar to that of known calcium channel blockers like verapamil . Furthermore, rhexifoline's antioxidant properties may play a role in mitigating oxidative stress-related conditions.

The synthesis of rhexifoline can be achieved through several methods:

- Natural Extraction: The primary method involves extracting rhexifoline from Castilleja rhexifolia using solvents such as ethanol or methanol.

- Chemical Transformation: As mentioned earlier, rhexifoline can be synthesized from penstemonoside through enzymatic hydrolysis followed by ammonia treatment .

- Total Synthesis: Although less common, synthetic pathways utilizing various organic reactions (e.g., Diels-Alder reactions) have been explored to create rhexifoline in the laboratory setting .

Rhexifoline has several applications in both traditional and modern medicine:

- Pharmacological Research: Its diverse biological activities make it a candidate for developing new therapeutic agents targeting pain and inflammation.

- Natural Products Chemistry: Rhexifoline serves as a model compound for studying alkaloid synthesis and modification.

- Cosmetic Industry: Due to its antioxidant properties, rhexifoline may find applications in skincare formulations aimed at reducing oxidative damage.

Research on the interaction of rhexifoline with biological targets is ongoing. Initial studies suggest that it may interact with calcium channels, influencing cardiac function and vascular tone . Additionally, its potential synergistic effects with other phytochemicals present in Castilleja rhexifolia warrant further investigation to understand its full pharmacological profile.

Rhexifoline shares structural similarities with several other compounds within the category of pyridine alkaloids and iridoids. Here are some notable comparisons:

| Compound Name | Structure Type | Source | Biological Activity |

|---|---|---|---|

| Penstemonoside | Iridoid Glycoside | Penstemon species | Anti-inflammatory |

| Deoxyrhexifoline | Pyridine Alkaloid | Castilleja rhexifolia | Antioxidant |

| Actinidine | Pyridine Alkaloid | Various plants | Calcium channel blocker |

| Senecionine | Pyrrolizidine Alkaloid | Various plants | Hepatotoxicity |

Uniqueness of Rhexifoline: What sets rhexifoline apart from these similar compounds is its specific pyridine structure combined with unique biological activities that have not been extensively documented for other alkaloids. Its dual role as both an anti-inflammatory agent and a potential calcium channel blocker highlights its versatility in therapeutic applications.

Molecular Formula and Weight

Rhexifoline possesses the molecular formula C₁₁H₁₃NO₃ with an exact molecular mass of 207.089543 grams per mole [3]. The compound exhibits a molecular weight of 207.23 grams per mole according to standardized databases [21]. This monoterpene pyridine alkaloid represents a relatively compact organic molecule containing eleven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms [20].

Table 1: Basic Molecular Data for Rhexifoline

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₃NO₃ | [3] |

| Exact Mass | 207.089543 g/mol | [3] |

| Molecular Weight | 207.23 g/mol | [21] |

| Chemical Abstracts Service Registry Number | 93915-32-3 | [20] |

International Union of Pure and Applied Chemistry Nomenclature

The systematic International Union of Pure and Applied Chemistry name for rhexifoline follows the structural designation based on its cyclopentapyridine framework [3]. According to spectroscopic databases, the compound is formally named using the International Union of Pure and Applied Chemistry convention that reflects its stereochemical configuration and functional group positioning [3]. The International Union of Pure and Applied Chemistry nomenclature incorporates the specific stereochemistry at carbon centers, particularly noting the configuration at positions that determine the three-dimensional arrangement of the molecule [20].

The International Chemical Identifier string for rhexifoline is InChI=1S/C11H13NO3/c1-6-3-9(13)10-7(6)4-12-5-8(10)11(14)15-2/h4-6,9,13H,3H2,1-2H3/t6-,9+/m0/s1, which provides a complete structural description including stereochemical information [20]. The corresponding International Chemical Identifier Key SEQJFRYHSZPDOC-LZLRAETANA-N serves as a unique identifier for database searches [20].

Structural Characteristics

Cyclopenta[c]pyridine Skeleton

Rhexifoline contains the characteristic cyclopenta[c]pyridine skeleton that defines this class of monoterpene pyridine alkaloids [6] [19]. This bicyclic framework consists of a pyridine ring fused to a cyclopentane ring, creating a rigid structural core that influences the compound's chemical and biological properties [6]. The cyclopenta[c]pyridine skeleton represents one of the most important structural motifs in monoterpene alkaloid chemistry, serving as a template for numerous bioactive natural products [19].

The formation of the cyclopenta[c]pyridine skeleton in rhexifoline derives from iridoid glycoside precursors through specific biosynthetic transformations [6] [19]. Research has demonstrated that this skeletal framework can be synthesized through treatment of iridoid compounds with ammonia under controlled conditions [4] [16]. The rigid nature of the cyclopenta[c]pyridine system constrains molecular conformations and contributes to the specific three-dimensional shape that governs molecular interactions [17].

Functional Groups Analysis

Rhexifoline contains several key functional groups that determine its chemical behavior and reactivity patterns [3]. The molecule features a methyl ester group (-COOCH₃) attached to the pyridine ring, which serves as an electron-withdrawing substituent and affects the electronic distribution throughout the molecular framework [3]. Additionally, the compound contains a hydroxyl group (-OH) that contributes to hydrogen bonding interactions and influences solubility characteristics [3].

The presence of a methyl group attached to the cyclopentane ring provides steric bulk and affects molecular conformations [3]. The pyridine nitrogen atom acts as a Lewis base and can participate in coordination chemistry or protonation reactions under appropriate conditions [6]. The ester functionality represents a potential site for hydrolysis reactions, while the hydroxyl group can undergo oxidation or substitution reactions [32].

Table 2: Functional Groups in Rhexifoline

| Functional Group | Location | Chemical Significance |

|---|---|---|

| Methyl Ester | Pyridine Ring | Electron-withdrawing, hydrolyzable |

| Hydroxyl | Cyclopentane Ring | Hydrogen bonding, oxidizable |

| Methyl | Cyclopentane Ring | Steric effects |

| Pyridine Nitrogen | Ring System | Lewis basic site |

Stereochemistry and Isomerism

The stereochemistry of rhexifoline involves specific configurations at multiple chiral centers within the molecule [3] [20]. Nuclear magnetic resonance spectroscopic analysis reveals the presence of stereogenic centers that define the three-dimensional arrangement of substituents [3]. The compound exists as a single stereoisomer in nature, with defined absolute configurations that have been established through spectroscopic and chemical correlation studies [4].

The stereochemical features of rhexifoline include the relative orientations of the hydroxyl group and methyl substituent on the cyclopentane ring [3]. These spatial arrangements influence molecular recognition processes and contribute to the compound's biological activity profiles [28]. The absolute stereochemistry has been correlated with similar monoterpene alkaloids through chemical transformations and spectroscopic comparisons [4] [27].

Research on related cyclopenta[c]pyridine alkaloids has established general principles for stereochemical assignment in this compound class [8]. The nuclear magnetic resonance coupling patterns and chemical shift data provide definitive evidence for the stereochemical assignments in rhexifoline [3]. Computational studies support the experimental stereochemical determinations and provide insights into conformational preferences [17].

Physical Properties

Rhexifoline exhibits physical properties characteristic of small organic alkaloids containing both polar and nonpolar structural elements [3]. The compound appears as a crystalline solid under standard conditions, with properties influenced by the presence of hydrogen bonding groups and the rigid cyclopenta[c]pyridine framework [21]. The molecular structure affects solubility patterns, with the compound showing solubility in polar organic solvents due to the presence of hydroxyl and ester functional groups [3].

The optical activity of rhexifoline reflects its chiral nature, with the compound exhibiting measurable rotation of plane-polarized light [8]. This property serves as an important characteristic for compound identification and purity assessment [37]. The nuclear magnetic resonance spectroscopic properties have been extensively characterized, providing detailed information about chemical environments and molecular dynamics [3].

Table 3: Physical Properties of Rhexifoline

| Property | Characteristic | Reference |

|---|---|---|

| Physical State | Crystalline Solid | [21] |

| Optical Activity | Chiral, Optically Active | [8] |

| Solubility | Polar Organic Solvents | [3] |

| Nuclear Magnetic Resonance | Well-characterized | [3] |

Chemical Reactivity

The chemical reactivity of rhexifoline centers on the functional groups present in its molecular structure [32]. The methyl ester group represents a primary site for nucleophilic attack, particularly under basic hydrolysis conditions that can convert the ester to the corresponding carboxylic acid [32]. The hydroxyl group can undergo oxidation reactions to form carbonyl compounds or substitution reactions with appropriate reagents [32].

The pyridine nitrogen atom in rhexifoline can participate in protonation reactions under acidic conditions, forming pyridinium salts that exhibit altered solubility and reactivity profiles [6]. The aromatic pyridine ring can undergo electrophilic aromatic substitution reactions, although the electron-withdrawing ester group reduces the nucleophilicity of the ring system [32]. The cyclopentane ring provides stability to the overall molecular framework while allowing for conformational flexibility [31].

Research has demonstrated that rhexifoline can be synthesized from iridoid glycoside precursors through controlled chemical transformations involving beta-glucosidase treatment and ammonia addition [4] [16]. These transformation studies provide insights into the reactivity patterns and synthetic accessibility of the compound [27]. The compound's stability under various reaction conditions has been evaluated in the context of natural product isolation and purification procedures [4].

Structural Relationship to Other Monoterpenic Alkaloids

Rhexifoline belongs to the broader family of monoterpene pyridine alkaloids that share common biosynthetic origins and structural features [6] [19]. These compounds are derived from iridoid glycoside precursors through enzymatic and chemical transformations that introduce nitrogen-containing heterocycles [11] [16]. The cyclopenta[c]pyridine skeleton found in rhexifoline represents one of several structural types within this alkaloid class [19].

Related monoterpene alkaloids include compounds such as actinidine, which shares the cyclopenta[c]pyridine core but differs in substitution patterns [4]. The structural relationships extend to other pyridine-containing alkaloids that arise from similar iridoid precursors through parallel biosynthetic pathways [6]. Comparative studies have revealed that small structural modifications can significantly alter biological activities and physical properties within this compound family [19].

The biosynthetic relationship between rhexifoline and its iridoid precursor penstemonoside has been established through chemical correlation studies [4] [27]. Treatment of penstemonoside with specific reagents can produce rhexifoline, demonstrating the close structural relationship between these compound types [27]. This transformation represents a model system for understanding the conversion of iridoid glycosides to monoterpene pyridine alkaloids in biological systems [16].

Table 4: Structural Relationships in Monoterpene Alkaloid Family

| Compound Type | Structural Feature | Relationship to Rhexifoline |

|---|---|---|

| Iridoid Glycosides | Precursor Framework | Biosynthetic Precursor |

| Cyclopenta[c]pyridines | Core Skeleton | Same Structural Class |

| Pyridine Alkaloids | Nitrogen Heterocycle | Broader Family Member |

| Monoterpene Derivatives | Carbon Framework | Common Origin |

Rhexifoline, with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol, represents a cyclopentapyridine alkaloid that requires comprehensive analytical characterization to establish its structural identity and purity [1] [2]. The compound, systematically named methyl (5R,7R)-5-hydroxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate, possesses a complex fused ring system that presents unique analytical challenges and opportunities for spectroscopic investigation [1].

Spectroscopic Techniques

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as the cornerstone technique for structural elucidation of rhexifoline, providing detailed information about the molecular framework and stereochemistry [3] [4]. The compound's asymmetric centers at positions 5 and 7 require careful analysis of coupling patterns and chemical shift data to establish the absolute configuration [2].

Proton Nuclear Magnetic Resonance Analysis

Proton nuclear magnetic resonance spectroscopy of rhexifoline reveals characteristic signal patterns that correspond to the various proton environments within the cyclopentapyridine framework [3] [5]. The aromatic protons of the pyridine ring system typically appear in the downfield region between 7.0 and 9.0 ppm, with specific chemical shifts dependent on the electronic environment created by the fused ring system [5] [6]. The methyl ester protons manifest as a sharp singlet around 3.7-4.0 ppm, providing a reliable integration standard for quantitative analysis [6].

The aliphatic protons associated with the cyclopentane ring exhibit complex multipicity patterns due to the rigid ring system and the presence of asymmetric centers [5]. The hydroxyl-bearing proton at position 5 typically appears as a multiplet in the 4.0-5.0 ppm region, while the methyl group at position 7 manifests as a doublet due to coupling with the adjacent methine proton [2] [6]. The methylene protons display characteristic geminal coupling patterns with additional coupling to neighboring carbons, creating complex multipicity that requires detailed analysis for complete assignment [6].

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the carbon skeleton of rhexifoline, revealing eleven distinct carbon environments corresponding to the molecular formula [2] [6]. The ester carbonyl carbon appears significantly downfield, typically around 165-175 ppm, serving as a diagnostic signal for the presence of the methyl carboxylate functionality [6] [7].

The aromatic carbons of the pyridine ring system exhibit characteristic chemical shifts in the 120-160 ppm region, with the nitrogen-bearing carbons showing distinct downfield shifts compared to standard aromatic carbons [6] [8]. The quaternary carbons within the fused ring system can be identified through comparison with distortionless enhancement by polarization transfer experiments, which differentiate between primary, secondary, tertiary, and quaternary carbons [6].

The aliphatic carbons associated with the cyclopentane ring appear in the 20-80 ppm region, with the hydroxyl-bearing carbon showing characteristic downfield shift due to the electron-withdrawing effect of the oxygen atom [6] [7]. The methyl carbons provide sharp, well-resolved signals that serve as valuable reference points for spectrum interpretation [6].

Mass Spectrometry

Mass spectrometry of rhexifoline provides molecular weight confirmation and structural information through characteristic fragmentation patterns [9] [10]. The molecular ion peak appears at m/z 207 in positive ion mode, corresponding to the protonated molecular species [M+H]+ [1] [11].

Fragmentation Patterns and Structural Information

The mass spectral fragmentation of rhexifoline follows predictable pathways based on the stability of the resulting ionic species [10] [12]. The loss of the methyl ester group (CO2CH3, 59 mass units) represents a common fragmentation pathway, producing a significant peak at m/z 148 [12] [13]. This fragmentation is facilitated by the formation of a stable carbocation at the ester linkage site [10].

The cyclopentapyridine ring system exhibits remarkable stability under electron impact conditions, often serving as the base peak in the mass spectrum [10] [14]. The nitrogen-containing heterocyclic fragment typically appears at m/z 136, representing the core structural unit after loss of the hydroxyl group and side chain functionalities [12]. Additional fragmentation involves loss of water (18 mass units) from the hydroxyl group, producing a peak at m/z 189 [10].

Tandem Mass Spectrometry Applications

Tandem mass spectrometry provides enhanced structural characterization through collision-induced dissociation experiments [10] [15]. The precursor ion at m/z 207 can be selectively fragmented to produce characteristic product ions that confirm the presence of specific structural features [10] [16]. The collision energy optimization allows for controlled fragmentation, providing information about the relative stability of various bonds within the molecule [10].

Infrared Spectroscopy

Infrared spectroscopy of rhexifoline reveals characteristic absorption bands that correspond to the functional groups present within the molecular structure [17] [18]. The technique provides rapid identification of key structural features and serves as a valuable tool for purity assessment and identification [19] [20].

Characteristic Absorption Bands

The hydroxyl group at position 5 produces a characteristic broad absorption band in the 3200-3600 cm⁻¹ region [18] [19]. The exact position and shape of this band provide information about hydrogen bonding interactions and the chemical environment of the hydroxyl functionality [19] [20]. The presence of intramolecular hydrogen bonding can shift this absorption to lower frequencies and broaden the band profile [19].

The ester carbonyl group generates a strong, sharp absorption band in the 1720-1740 cm⁻¹ region [18] [20]. This band serves as a diagnostic marker for the methyl carboxylate functionality and its position provides information about the electronic environment of the carbonyl group [19] [20]. Conjugation with the aromatic system can cause slight shifts in the carbonyl stretching frequency [18].

The aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear in the 1500-1650 cm⁻¹ region [18] [19]. These bands provide confirmation of the pyridine ring system and can be used to assess the degree of aromaticity within the fused ring structure [20]. The carbon-hydrogen stretching vibrations of the aromatic protons manifest in the 3000-3100 cm⁻¹ region [18] [19].

Chromatographic Methods

Liquid Chromatography-Mass Spectrometry

Liquid chromatography-mass spectrometry represents the gold standard analytical technique for rhexifoline analysis, combining the separation power of high-performance liquid chromatography with the identification capabilities of mass spectrometry [15] [21]. This hyphenated technique provides both qualitative identification and quantitative determination of rhexifoline in complex matrices [21] [16].

Chromatographic Separation Optimization

The chromatographic separation of rhexifoline requires careful optimization of mobile phase composition, column selection, and gradient conditions [15] [21]. Reversed-phase chromatography using C18 stationary phases provides excellent retention and resolution for rhexifoline analysis [21] [22]. The mobile phase typically consists of water-acetonitrile or water-methanol mixtures with formic acid or ammonium acetate as modifiers to enhance ionization efficiency [15] [16].

The retention behavior of rhexifoline depends on the balance between hydrophobic interactions with the stationary phase and polar interactions with the mobile phase [21]. The presence of both hydrophobic (aromatic ring system) and hydrophilic (hydroxyl and ester groups) functionalities requires careful mobile phase optimization to achieve adequate retention and peak shape [15] [21].

Mass Spectrometric Detection Parameters

Electrospray ionization provides optimal ionization efficiency for rhexifoline analysis, producing abundant protonated molecular ions [M+H]+ at m/z 207 [15] [21]. The ionization parameters, including source temperature, desolvation gas flow, and capillary voltage, require optimization to maximize signal intensity and minimize fragmentation [15] [16].

Multiple reaction monitoring mode provides enhanced selectivity and sensitivity for rhexifoline quantification [15] [21]. The precursor ion at m/z 207 can be fragmented to produce characteristic product ions, with the transition m/z 207 → 136 providing optimal sensitivity and specificity [15] [16]. The collision energy optimization ensures reproducible fragmentation patterns and maximizes analytical precision [15].

High-Performance Liquid Chromatography

High-performance liquid chromatography serves as a fundamental analytical technique for rhexifoline analysis, providing separation, identification, and quantification capabilities [23] [24]. The technique offers advantages in terms of cost-effectiveness, reliability, and ease of method development compared to more sophisticated hyphenated techniques [23].

Column Selection and Mobile Phase Optimization

The selection of appropriate stationary phase chemistry is crucial for achieving optimal separation of rhexifoline from potential impurities and degradation products [23] [24]. Reversed-phase columns with C18 or C8 bonded phases provide excellent retention characteristics for rhexifoline analysis [23]. The column dimensions, particle size, and pore size must be optimized to achieve the desired resolution and analysis time [24].

Mobile phase optimization involves balancing retention, resolution, and peak shape considerations [23] [24]. Gradient elution typically provides superior separation compared to isocratic conditions, particularly when analyzing complex samples containing multiple related compounds [23]. The buffer system selection affects both retention behavior and peak shape, with phosphate and acetate buffers commonly employed [24].

Detection Methods and Validation

Ultraviolet detection at 254 nm or 280 nm provides adequate sensitivity for most rhexifoline applications [23]. The aromatic pyridine ring system exhibits strong ultraviolet absorption, enabling detection limits in the microgram per milliliter range [23] [24]. Photodiode array detection allows for peak purity assessment and spectral confirmation of compound identity [23].

Method validation follows established pharmaceutical guidelines, encompassing accuracy, precision, linearity, range, detection limits, quantitation limits, specificity, and robustness [23] [25]. The validation parameters ensure that the analytical method provides reliable and reproducible results for its intended application [25].

X-ray Crystallography Analysis

X-ray crystallography provides the ultimate structural characterization technique for rhexifoline, revealing the three-dimensional molecular architecture with atomic resolution [26] [27]. This technique confirms the absolute stereochemistry and provides detailed information about bond lengths, bond angles, and molecular conformation [26] [28].

Crystal Structure Determination

The crystallization of rhexifoline requires careful optimization of solvent systems, temperature, and concentration conditions to produce crystals suitable for X-ray diffraction analysis [26] [27]. The compound's amphiphilic nature, containing both hydrophobic aromatic regions and hydrophilic hydroxyl and ester functionalities, presents challenges for crystallization [27] [28].

Single crystal X-ray diffraction data collection involves mounting suitable crystals in the X-ray beam and collecting diffraction intensities at multiple orientations [26] [27]. Modern diffractometers equipped with charge-coupled device detectors enable rapid data collection with high precision [27] [29]. The data processing involves integration of diffraction intensities, correction for systematic errors, and scaling to produce structure factor amplitudes [26] [27].

Structural Analysis and Validation

Structure solution employs direct methods or Patterson techniques to determine the initial atomic positions [26] [27]. The structure refinement process involves least-squares optimization of atomic coordinates and thermal parameters against the observed structure factor amplitudes [27]. The final structural model provides precise bond lengths, bond angles, and torsion angles that define the molecular geometry [26].

The crystallographic analysis confirms the (5R,7R) absolute configuration of rhexifoline through comparison with known absolute configuration standards or through anomalous dispersion effects [26] [27]. The molecular conformation analysis reveals the preferred geometry of the fused ring system and the orientation of the hydroxyl and ester substituents [27] [28].

Computational Chemistry Approaches

Computational chemistry methods provide valuable complementary information for rhexifoline characterization, offering predictions of spectroscopic properties, conformational preferences, and thermodynamic stability [30] [31]. These approaches enable correlation between experimental observations and theoretical predictions [31] [32].

Density Functional Theory Calculations

Density functional theory calculations provide accurate predictions of molecular geometry, vibrational frequencies, and nuclear magnetic resonance chemical shifts for rhexifoline [30] [31]. The selection of appropriate exchange-correlation functionals and basis sets is crucial for obtaining reliable results [31] [32]. Hybrid functionals such as B3LYP or M06-2X typically provide good accuracy for organic molecules containing nitrogen and oxygen heteroatoms [31].

Geometry optimization calculations determine the most stable molecular conformation of rhexifoline in the gas phase [30] [31]. The optimized geometry can be compared with experimental X-ray crystallographic data to validate the computational approach [31] [32]. Vibrational frequency calculations provide harmonic frequencies that can be correlated with experimental infrared and Raman spectra after appropriate scaling [31].

Spectroscopic Property Predictions

Nuclear magnetic resonance chemical shift calculations enable assignment of experimental spectra and provide insights into electronic structure effects [31] [33]. The gauge-independent atomic orbital method provides accurate chemical shift predictions that can be directly compared with experimental values [31]. Solvent effects can be incorporated through continuum solvation models to account for the influence of the experimental solvent environment [31].

Electronic structure calculations provide information about frontier molecular orbitals, electron density distributions, and electrostatic potential surfaces [30] [31]. These properties enhance understanding of chemical reactivity, intermolecular interactions, and spectroscopic behavior [31] [33]. Time-dependent density functional theory calculations can predict electronic absorption spectra and provide assignments for observed spectroscopic transitions [31].